molecular formula C18H17NO3 B2556766 benzyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate CAS No. 1904593-70-9

benzyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate

Cat. No. B2556766
CAS RN: 1904593-70-9
M. Wt: 295.338
InChI Key: CJASUXANQFOZOL-UHFFFAOYSA-N
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Description

Benzyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate is a compound that falls within the class of tetrahydro-1-benzazepines, which are heterocyclic compounds featuring a seven-membered ring containing both nitrogen and carbon atoms. These compounds have been the subject of various synthetic strategies due to their pharmacological potential and complex molecular structure .

Synthesis Analysis

The synthesis of tetrahydro-1-benzazepines can be achieved through different routes. One approach involves the Heck reaction followed by the Stetter reaction to form a ketone, which is then reduced to form like-configured alcohols. These alcohols can undergo alkylation and reductive cyclization to yield the desired benzazepines . Another method utilizes 2-(allylaryl)glycinates to access novel tetrahydro-1-benzazepines, which can be further modified to introduce various substituents . Additionally, phenethylamino alcohols can be used as intermediates, employing reductive amination or Grignard reagent addition to achieve the tetrahydro-1-benzazepine scaffold . The synthesis of substituted 2,3,4,5-tetrahydro-1H-1-benzazepine-5-carboxylic esters has also been reported, using a tandem reduction-reductive amination reaction .

Molecular Structure Analysis

The molecular structure of tetrahydro-1-benzazepines has been elucidated using various techniques, including X-ray structural analysis. These analyses have confirmed the presence of the seven-membered ring and provided insights into the conformation and stereochemistry of the compounds .

Chemical Reactions Analysis

Tetrahydro-1-benzazepines can participate in various chemical reactions, including Stevens rearrangement and reactions with electrophilic traps like dimethyl acetylenedicarboxylate, leading to the formation of different heterocyclic structures . The reactivity of these compounds can be influenced by the substituents present on the benzazepine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydro-1-benzazepines, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly affect these properties, as well as the compound's pharmacological activity . The crystal structures of these compounds often reveal important intermolecular interactions, such as hydrogen bonding, which can influence their physical properties and reactivity .

Case Studies

Several studies have evaluated the pharmacological potential of tetrahydro-1-benzazepines. For instance, the affinity of these compounds for the σ1 receptor has been analyzed, revealing that certain substituents can result in high-affinity ligands . The introduction of heterocyclic units has also been explored to enhance the biological activity of these compounds . These case studies demonstrate the importance of the tetrahydro-1-benzazepine scaffold in medicinal chemistry and its potential for the development of new therapeutic agents.

Scientific Research Applications

Chemical Synthesis and Biological Activities

Angiotensin Converting Enzyme Inhibitors : A study by Stanton et al. (1985) discusses the synthesis of derivatives of 2,3,4,5-tetrahydro-1H-1-benzazepine and their testing for inhibition of the angiotensin-converting enzyme. These compounds, particularly potent in dog models, highlight the potential of benzazepine derivatives in cardiovascular research and therapy (Stanton et al., 1985).

Nonlinear Optical (NLO) Properties : Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine hybrids, demonstrating their potential in NLO applications through computational hyperpolarizability studies. This research underscores the versatility of benzazepine derivatives in material science, particularly in developing new materials for optical applications (Almansour et al., 2016).

Angiotensin II Receptor Antagonists : Kohara et al. (1996) explored benzimidazole derivatives bearing oxadiazole and thiadiazole rings as novel tetrazole bioisosteres with angiotensin II receptor antagonistic activities. These findings contribute to the development of new therapeutic agents for hypertension and related cardiovascular disorders (Kohara et al., 1996).

Structural Studies

Hydrogen-Bonded Assembly : Guerrero et al. (2014) investigated the crystal structures of several benzazepine derivatives, providing insights into their hydrogen-bonded assemblies in various dimensions. This structural information is crucial for understanding the molecular basis of the biological activities of benzazepine derivatives and for designing molecules with desired properties (Guerrero et al., 2014).

Solid-Phase Synthesis of Libraries : Boeglin et al. (2007) developed a solid-phase strategy for synthesizing benzazepine derivatives, highlighting an efficient approach to generating libraries of these compounds for high-throughput screening. This method facilitates the discovery of new molecules with potential pharmacological activities (Boeglin et al., 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

benzyl 5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-17-11-6-12-19(16-10-5-4-9-15(16)17)18(21)22-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJASUXANQFOZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2N(C1)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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